

Tofacitinib: A Technical Overview of a JAK1-Preferential Inhibitor

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This technical guide provides an in-depth overview of the Janus kinase (JAK) inhibitor, Tofacitinib, with a focus on its JAK1 selectivity profile. Tofacitinib is an orally active, small molecule that preferentially inhibits JAK1 and JAK3, with functional selectivity for signaling pathways mediated by JAK1-containing heterodimers over those of JAK2 homodimers.[1] This document details the quantitative measures of its inhibitory activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Data Presentation: Tofacitinib Kinase Inhibition Profile

The inhibitory potency of Tofacitinib against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below, reflecting the compound's selectivity. It is important to note that variations in IC50 values can be attributed to different assay conditions, such as ATP concentrations and the specific enzyme constructs used.

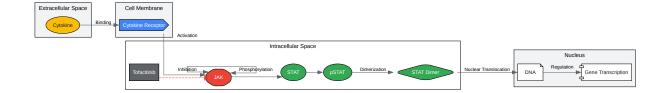


Target Kinase	Biochemical Assay IC50 (nM)	Cellular Assay IC50 (nM)
JAK1	1.7 - 15.1[2][3]	57 - 91 (murine cells)[4]
JAK2	1.8 - 77.4[2][3]	>4379 (GM-CSF signaling)[1]
JAK3	0.75 - 55.0[2][3]	-
TYK2	16 - 489[2][3]	-

Note: The IC50 values represent a range from multiple reported studies to reflect the variability in experimental methodologies.

Signaling Pathway Modulation

Tofacitinib exerts its therapeutic effects by modulating the JAK-STAT signaling pathway, a critical cascade in cytokine-mediated cellular responses involved in immunity, inflammation, and hematopoiesis.[5][6] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes.[6][7] Tofacitinib, by inhibiting JAKs, effectively dampens this signaling cascade.



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Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental Protocols

The characterization of Tofacitinib's selectivity and potency involves both biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of Tofacitinib to inhibit the enzymatic activity of isolated JAK kinases.

Objective: To determine the IC50 value of Tofacitinib against recombinant JAK enzymes.

Methodology:

- Enzyme and Substrate Preparation: Recombinant catalytic domains of human JAK1, JAK2, JAK3, and TYK2 are used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is coated onto microplate wells.[4]
- Inhibitor Preparation: Tofacitinib is serially diluted to a range of concentrations.
- Kinase Reaction: The recombinant JAK enzyme is incubated with the substrate-coated plate
 in the presence of varying concentrations of Tofacitinib. The kinase reaction is initiated by the
 addition of ATP.[3]
- Detection: The level of substrate phosphorylation is quantified. A common method is an ELISA-based detection using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP). The signal is developed with a chromogenic substrate like TMB (3,3',5,5'tetramethylbenzidine).[4]
- Data Analysis: The luminescence or absorbance is measured, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Phosphorylated STAT (pSTAT) Assay (Ex Vivo)

This assay measures the functional consequence of JAK inhibition within a cellular context by quantifying the phosphorylation of STAT proteins downstream of cytokine receptor activation.





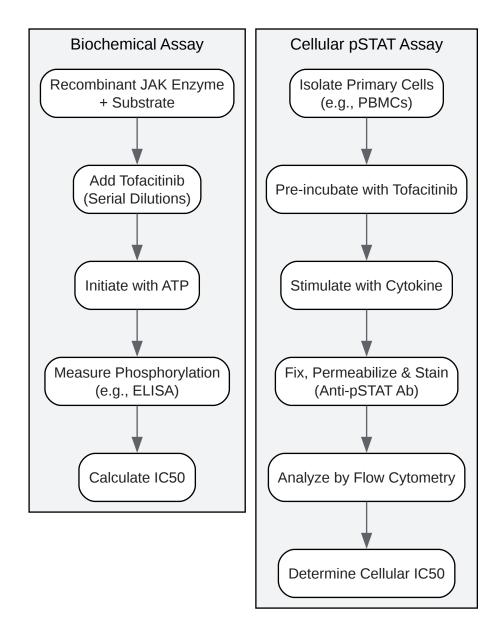


Objective: To determine the potency of Tofacitinib in inhibiting cytokine-induced STAT phosphorylation in primary cells.

Methodology:

- Cell Preparation: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are used.[8][9]
- Inhibitor Treatment: Cells are pre-incubated with a range of Tofacitinib concentrations.[10]
- Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate a particular
 JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3, or IFN-α for JAK1/TYK2).
 [8][10]
- Cell Processing: Following stimulation, cells are fixed and permeabilized to allow for intracellular staining.[9]
- Flow Cytometry: Cells are stained with fluorescently labeled antibodies specific for cell surface markers (to identify cell populations like T-cells or monocytes) and for the phosphorylated form of a specific STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).[10][11]
- Data Analysis: The geometric mean fluorescence intensity (gMFI) of the pSTAT signal in the target cell population is measured by flow cytometry. IC50 values are determined from the dose-response curve of pSTAT inhibition.





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Caption: Workflow for determining the selectivity profile of a JAK inhibitor.

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